molecular formula C23H20N4O5S B2852980 (E)-ethyl 2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 496021-72-8

(E)-ethyl 2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2852980
M. Wt: 464.5
InChI Key: FTOFQLKWELNSCU-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyano group, a pyrrole ring, an acrylamide group, and a thiophene ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The cyano and acrylamide groups are polar, which could allow the compound to participate in hydrogen bonding and other dipole-dipole interactions .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The cyano group could act as a nucleophile in substitution reactions, while the acrylamide group could participate in addition reactions. The pyrrole and thiophene rings could also potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. It is likely to have a relatively high boiling point due to the presence of multiple polar groups, and it could potentially be soluble in polar solvents .

Future Directions

The potential applications of this compound could be quite broad, given its complex structure and the variety of functional groups present. It could potentially be used in the development of new pharmaceuticals, in material science, or in other areas of chemical research .

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-4-32-23(29)20-14(2)15(3)33-22(20)25-21(28)16(13-24)12-19-6-5-11-26(19)17-7-9-18(10-8-17)27(30)31/h5-12H,4H2,1-3H3,(H,25,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOFQLKWELNSCU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

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